N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of trifluoromethyl-containing polysubstituted pyrimidine derivatives. These compounds are known for their broad pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties . The presence of the trifluoromethyl group in the compound enhances its biological activity and stability, making it a valuable target for drug development and other scientific research applications .
Preparation Methods
The synthesis of N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves several steps. One common method includes the reaction of 6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine with glycine under specific conditions. The reaction typically requires a solvent such as chloroform and a base like potassium carbonate . The mixture is stirred at room temperature until the reaction is complete, followed by purification to obtain the desired product .
Chemical Reactions Analysis
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ubiquitin-specific protease 7 (USP7), which plays a role in the regulation of protein degradation . By inhibiting USP7, the compound can induce apoptosis in cancer cells, thereby exerting its antitumor effects .
Comparison with Similar Compounds
N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: This compound also contains a trifluoromethyl group and exhibits similar pharmacological activities.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C14H12F3N3O2 |
---|---|
Molecular Weight |
311.26 g/mol |
IUPAC Name |
2-[[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-3-2-4-9(5-8)10-6-11(14(15,16)17)20-13(19-10)18-7-12(21)22/h2-6H,7H2,1H3,(H,21,22)(H,18,19,20) |
InChI Key |
SVZVBTPCGMUAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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